Cadinol

Description

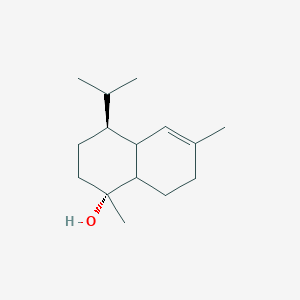

Structure

3D Structure

Properties

Molecular Formula |

C15H26O |

|---|---|

Molecular Weight |

222.37 g/mol |

IUPAC Name |

(1R,4S)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol |

InChI |

InChI=1S/C15H26O/c1-10(2)12-7-8-15(4,16)14-6-5-11(3)9-13(12)14/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13?,14?,15+/m0/s1 |

InChI Key |

LHYHMMRYTDARSZ-VXGQWTEUSA-N |

SMILES |

CC1=CC2C(CCC(C2CC1)(C)O)C(C)C |

Isomeric SMILES |

CC1=CC2[C@@H](CC[C@@](C2CC1)(C)O)C(C)C |

Canonical SMILES |

CC1=CC2C(CCC(C2CC1)(C)O)C(C)C |

Synonyms |

alpha-cadinol cadinol |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Isomers of Cadinol for Researchers, Scientists, and Drug Development Professionals

Cadinol, a sesquiterpenoid alcohol, is a naturally occurring bicyclic compound found in a variety of plants. Its diverse isomeric forms exhibit a range of biological activities, making them subjects of significant interest in the fields of pharmacology, natural product chemistry, and drug development. This technical guide provides a comprehensive overview of the different isomers of this compound, their physicochemical properties, detailed experimental protocols for their isolation and identification, and an exploration of their biosynthetic pathways.

Isomeric Diversity of this compound

The term "this compound" encompasses a group of sesquiterpenoid alcohols characterized by the cadinane (B1243036) carbon skeleton. Variations in the position of the double bond and the stereochemistry of the hydroxyl group and other chiral centers give rise to several isomers. The most prominent among these are α-cadinol, δ-cadinol, γ-cadinol, and τ-cadinol (also known as T-cadinol). Each of these isomers can also exist as one of two enantiomers, denoted as (+) or (-).[1][2]

Table 1: Major Isomers of this compound and their Synonyms

| Isomer | Common Synonyms |

| α-Cadinol | 10α-hydroxy-4-cadinene, (-)-α-Cadinol, l-α-Cadinol |

| δ-Cadinol | Torreyol, 1-epi-α-Cadinol, (-)-δ-Cadinol, Pilgerol |

| γ-Cadinol | |

| τ-Cadinol | T-Cadinol, epi-α-Cadinol, Cedrelanol |

Physicochemical and Spectroscopic Properties

The distinct structural arrangements of this compound isomers lead to differences in their physical and spectroscopic properties. These properties are crucial for their identification and characterization.

Table 2: Comparative Physicochemical Properties of this compound Isomers

| Property | α-Cadinol | δ-Cadinol | γ-Cadinol | τ-Cadinol |

| Molecular Formula | C₁₅H₂₆O | C₁₅H₂₆O | C₁₅H₂₆O | C₁₅H₂₆O |

| Molecular Weight | 222.37 g/mol | 222.37 g/mol | 222.37 g/mol | 222.37 g/mol |

| Appearance | White crystalline solid | White crystalline needles | - | Powder |

| Melting Point | 74.5 - 75 °C[3] | 138 - 139 °C[4] | - | - |

| Boiling Point | 302.00 to 304.00 °C @ 760.00 mm Hg[3] | 302.00 to 303.00 °C @ 760.00 mm Hg[5] | - | - |

| Optical Rotation [α]D | - (Specific value not consistently reported) | (+) and (-) enantiomers exist[4] | - | (-)-T-Cadinol: -28 (c 0.42, CHCl₃)[6] |

| Kovats Retention Index (non-polar column) | ~1640 - 1653 | ~1576 - 1644[7] | ~1610 - 1658[1] | ~1635 - 1648 |

Table 3: Comparative ¹H and ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

| Isomer | Selected ¹H NMR Signals (CDCl₃) | Selected ¹³C NMR Signals (CDCl₃) |

| α-Cadinol | Signals for methyl groups, olefinic proton, and protons adjacent to the hydroxyl group. | Characteristic signals for the cadinane skeleton, including sp² carbons of the double bond and the carbon bearing the hydroxyl group. |

| δ-Cadinol | Signals for methyl groups, olefinic proton, and protons characteristic of the specific stereochemistry. | Distinct chemical shifts for the carbons of the bicyclic ring system compared to other isomers. |

| γ-Cadinol | - | - |

| τ-Cadinol | - | Carbinolic carbon at ~69.0 ppm; sp² carbons at ~133.8 and ~123.4 ppm.[6] |

Experimental Protocols: Isolation and Identification

The isolation and identification of this compound isomers from natural sources, typically essential oils, involve a multi-step process.

I. Extraction of Essential Oil by Steam Distillation

Steam distillation is a common method for extracting volatile compounds like sesquiterpenoid alcohols from plant material.[8]

Protocol:

-

Preparation of Plant Material: The plant material (e.g., leaves, wood) is harvested and, if necessary, dried to reduce water content. The material is then comminuted (ground or chopped) to increase the surface area for efficient extraction.

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a still (to hold the plant material and generate steam), a condenser, and a collection vessel (separatory funnel or Florentine flask).

-

Distillation: Steam is passed through the plant material, causing the volatile essential oils to vaporize.

-

Condensation: The steam and essential oil vapor mixture is passed through the condenser, where it cools and liquefides.

-

Separation: The condensed liquid, a mixture of water and essential oil, is collected. Due to their immiscibility and density difference, the essential oil will form a separate layer from the water and can be collected.

II. Fractionation by Column Chromatography

To separate the individual this compound isomers from the complex mixture of the crude essential oil, column chromatography is employed.

Protocol:

-

Column Preparation: A glass column is packed with a stationary phase, typically silica gel.

-

Sample Loading: The crude essential oil is dissolved in a minimal amount of a non-polar solvent and loaded onto the top of the column.

-

Elution: A series of solvents or a solvent gradient of increasing polarity is passed through the column. Different compounds will travel down the column at different rates based on their polarity and interaction with the stationary phase.

-

Fraction Collection: The eluent is collected in a series of fractions.

-

Analysis of Fractions: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify which fractions contain the compounds of interest. Fractions containing the same compound are pooled together.

III. Identification and Characterization

The final step involves the identification and structural elucidation of the isolated compounds.

Protocols:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

An aliquot of each purified fraction is injected into a gas chromatograph.

-

The compounds are separated based on their boiling points and interaction with the GC column.

-

The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectrum provides a molecular fingerprint that can be compared to spectral libraries for identification. The retention time in the GC also aids in identification.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are acquired for each purified isomer.

-

The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry.

-

-

Polarimetry:

-

The optical rotation of each chiral isomer is measured using a polarimeter. This helps to determine the enantiomeric form of the isolated this compound.[9]

-

Biosynthesis of this compound Isomers

This compound isomers, like other sesquiterpenoids, are synthesized in plants and some microorganisms through the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. The key precursor for all sesquiterpenes is farnesyl pyrophosphate (FPP).[10] The cyclization of FPP to the cadinane skeleton is a critical step catalyzed by a class of enzymes known as sesquiterpene synthases, specifically cadinene synthases.[2]

The biosynthesis begins with the isomerization of FPP to nerolidyl diphosphate (B83284) (NDP). A subsequent cyclization cascade, involving the formation of carbocation intermediates, leads to the formation of the bicyclic cadinane skeleton. The final steps involve deprotonation and hydroxylation to yield the various this compound isomers. The specific isomer produced is determined by the particular cadinene synthase enzyme involved.

Conclusion

The isomeric diversity of this compound presents a rich area for research in natural product chemistry and drug discovery. Understanding the distinct properties and biological activities of each isomer is crucial for harnessing their therapeutic potential. The experimental protocols outlined in this guide provide a framework for the isolation, identification, and characterization of these valuable compounds. Further research into the specific enzymes of the biosynthetic pathways will likely open up new avenues for the biotechnological production of specific this compound isomers.

References

- 1. gamma-Cadinol | C15H26O | CID 91753503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sippe.ac.cn [sippe.ac.cn]

- 3. Alpha-Cadinol | C15H26O | CID 10398656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. δ-Cadinol - Wikipedia [en.wikipedia.org]

- 5. delta-cadinol, 36564-42-8 [thegoodscentscompany.com]

- 6. Frontiers | (-)-T-Cadinol—a Sesquiterpene Isolated From Casearia sylvestris (Salicaceae)—Displayed In Vitro Activity and Causes Hyperpolarization of the Membrane Potential of Trypanosoma cruzi [frontiersin.org]

- 7. delta-Cadinol | C15H26O | CID 3084311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Alpha-Cadinol (CAS 481-34-5) - RUO|High Purity [benchchem.com]

- 9. Optical rotation - Wikipedia [en.wikipedia.org]

- 10. [Advances in biosynthesis of cadinane sesquiterpenes] - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural sources of alpha-Cadinol in plants

An In-depth Technical Guide to the Natural Sources of alpha-Cadinol in Plants

Introduction

Alpha-Cadinol, a sesquiterpenoid alcohol with the chemical formula C₁₅H₂₆O, is a naturally occurring bicyclic organic compound found in the essential oils of a diverse array of plant species.[1][2] Also known as cadin-4-en-10α-ol, this compound is of significant interest to researchers, scientists, and drug development professionals due to its notable biological activities, including antifungal, hepatoprotective, and potential anti-tuberculosis properties.[1] This technical guide provides a comprehensive overview of the natural plant sources of alpha-Cadinol, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and an illustration of its biosynthetic pathway.

Natural Sources and Quantitative Data

The concentration of alpha-Cadinol varies considerably among different plant species, the specific part of the plant, geographical location, and the season of harvest. The following tables summarize the quantitative data available for alpha-Cadinol in various plants.

Table 1: Quantitative Data of alpha-Cadinol in Various Plant Species

| Plant Species | Family | Plant Part | Concentration (% of Essential Oil) | Reference |

| Tanacetum sonbolii | Asteraceae | Aerial parts | 35% | [3] |

| Salvia aratocensis | Lamiaceae | Not specified | 20% | [3] |

| Plinia trunciflora | Myrtaceae | Not specified | 19% | [3] |

| Uvaria ovata | Annonaceae | Root bark | 13-24% | [3] |

| Melia azedarach | Meliaceae | Not specified | 11% | [3] |

| Neolitsea parvigemma | Lauraceae | Not specified | 10% | [3] |

| Tetradenia riparia | Lamiaceae | Not specified | 8% | [3] |

| Litsea acutivena | Lauraceae | Not specified | 7.7% | [3] |

| Protium giganteum | Burseraceae | Not specified | 7% | [3] |

| Schisandra chinensis | Schisandraceae | Berries | 5% | [3] |

| Calendula officinalis | Asteraceae | Drug | Present | [4] |

| Mentha longifolia | Lamiaceae | Essential Oil | Present | [5] |

Experimental Protocols

The extraction and quantification of alpha-Cadinol from plant materials are critical for research and commercial applications. The following sections detail the common methodologies employed.

Extraction of alpha-Cadinol from Plant Material

Several methods are utilized for the extraction of essential oils rich in sesquiterpenoids like alpha-Cadinol.[6] The choice of method depends on factors such as the nature of the plant material, desired purity, and yield.

1. Hydrodistillation and Steam Distillation:

These are the most common methods for extracting essential oils.

-

Principle: Plant material is subjected to boiling water or steam. The volatile compounds, including alpha-Cadinol, are carried away with the steam, which is then condensed. The essential oil, being immiscible with water, is then separated.

-

Protocol:

-

The plant material (e.g., leaves, flowers, stems) is placed in a distillation apparatus.

-

For hydrodistillation, the material is immersed in water and boiled. For steam distillation, steam is passed through the plant material.

-

The steam containing the volatile oils is passed through a condenser to cool and liquefy.

-

The collected liquid, a mixture of water and essential oil, is allowed to separate in a separatory funnel.

-

The upper layer of essential oil is collected.

-

2. Solvent Extraction:

This method is suitable for plant materials that are sensitive to heat.

-

Principle: An organic solvent is used to dissolve the essential oil from the plant material. The solvent is then evaporated to yield the pure essential oil.

-

Protocol:

-

The dried and ground plant material is macerated in a suitable solvent (e.g., hexane (B92381), ethanol, or methanol) for a specified period with occasional agitation.[7]

-

The mixture is filtered to separate the solid plant residue from the solvent containing the dissolved essential oil.

-

The solvent is removed from the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

-

3. Supercritical Fluid Extraction (SFE):

This is a more modern and "green" technique that uses supercritical CO₂ as the solvent.

-

Principle: Supercritical CO₂ has the properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid.

-

Protocol:

-

The plant material is placed in an extraction vessel.

-

Supercritical CO₂ is passed through the vessel, where it dissolves the essential oils.

-

The CO₂ containing the dissolved compounds is then passed into a separator where the pressure and/or temperature are changed, causing the CO₂ to return to a gaseous state and the essential oil to precipitate.

-

Quantification of alpha-Cadinol by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating, identifying, and quantifying the individual components of a complex mixture like an essential oil.[8][9]

-

Principle: The essential oil sample is vaporized and injected into a gas chromatograph. The components are separated based on their boiling points and affinity for the stationary phase in the GC column. The separated components then enter a mass spectrometer, which ionizes and fragments them, producing a unique mass spectrum for each compound that allows for its identification and quantification.

-

Protocol:

-

Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration.

-

GC-MS Analysis:

-

An aliquot of the diluted sample is injected into the GC-MS system.

-

Gas Chromatograph Conditions (Typical):

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An initial temperature of around 60°C, held for a few minutes, then ramped up to a final temperature of around 240-280°C.

-

Injector Temperature: Typically 250°C.

-

-

Mass Spectrometer Conditions (Typical):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scanned from m/z 40 to 500.

-

Ion Source Temperature: Typically 230°C.

-

-

-

Identification and Quantification:

-

Alpha-Cadinol is identified by comparing its mass spectrum and retention time with that of a pure standard and with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantification is typically performed by comparing the peak area of alpha-Cadinol in the sample to a calibration curve generated from known concentrations of an alpha-Cadinol standard.

-

-

Mandatory Visualizations

Biosynthesis of alpha-Cadinol

Alpha-Cadinol, being a cadinane-type sesquiterpenoid, is synthesized in plants via the terpenoid biosynthesis pathway.[10][11] The biosynthesis originates from the precursors isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (B85504) (MVA) pathway in the cytosol and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[12][13] These five-carbon units are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). A sesquiterpene synthase then catalyzes the cyclization of FPP to form the cadinane (B1243036) skeleton, which is subsequently hydroxylated to yield alpha-Cadinol.[14]

Caption: Biosynthesis pathway of alpha-Cadinol in plants.

Experimental Workflow for alpha-Cadinol Analysis

The general workflow for the extraction, isolation, and quantification of alpha-Cadinol from plant sources involves several key steps, from sample preparation to final analysis.

Caption: General experimental workflow for alpha-Cadinol analysis.

References

- 1. nmppdb.com.ng [nmppdb.com.ng]

- 2. Alpha-Cadinol | C15H26O | CID 10398656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Pherobase Floral Compound: Cadin-4-en-10a-ol (C15H26O) [pherobase.com]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant, Antimicrobial, and Insecticidal Properties of Chemically Characterized Essential Oils Extracted from Mentha longifolia: In Vitro and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. academics.su.edu.krd [academics.su.edu.krd]

- 10. [Advances in biosynthesis of cadinane sesquiterpenes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. A Novel Pathway for Sesquiterpene Biosynthesis from Z,Z-Farnesyl Pyrophosphate in the Wild Tomato Solanum habrochaites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Core of Fungal Delta-Cadinol Biosynthesis: A Technical Guide for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the biosynthesis of delta-cadinol (B1229147) in fungi. Delta-cadinol, a sesquiterpenoid with promising bioactive properties, is a subject of growing interest in the scientific community. This document elucidates the core biosynthetic pathways, provides detailed experimental protocols for its study, and presents quantitative data to facilitate comparative analysis.

The Biosynthetic Pathway of Delta-Cadinol in Fungi

The biosynthesis of delta-cadinol in fungi originates from the mevalonate (B85504) (MVA) pathway, which produces the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1] These precursors are sequentially condensed to form the C15 intermediate, farnesyl pyrophosphate (FPP).[1] The key enzymatic step in the formation of delta-cadinol is the cyclization of FPP, catalyzed by a specific class of enzymes known as sesquiterpene synthases (STSs), specifically delta-cadinol synthases.[2][3]

Fungi, particularly from the phylum Basidiomycota, are a rich source of these enzymes.[2][4] The cyclization of FPP by delta-cadinol synthase is a complex reaction that proceeds through a series of carbocation intermediates, ultimately leading to the formation of the characteristic bicyclic structure of delta-cadinol.[5] Some fungal delta-cadinol synthases are highly selective, while others may produce a range of sesquiterpene byproducts.[6]

Quantitative Data on Fungal Delta-Cadinol Production

The following tables summarize the available quantitative data on delta-cadinol production by fungal synthases. This data is primarily derived from the heterologous expression of these enzymes in microbial hosts, which allows for controlled production and analysis.

Table 1: Production Titers of Delta-Cadinol from Fungal Synthases in Engineered E. coli

| Fungal Species | Enzyme | Host Strain | Titer (mg/L) | Reference |

| Coniophora puteana | Copu5 | E. coli | 225 | [6][7] |

| Coniophora puteana | Copu9 | E. coli | 395 | [6][7] |

Table 2: Product Profile of Fungal Delta-Cadinol Synthases

| Fungal Species | Enzyme | Major Product | Minor Products | Reference |

| Coniophora puteana | Copu5, Copu9 | (+)-delta-Cadinol | tau-Muurolene, delta-Cadinene, Cubebol, alpha-Cadinol | [6] |

| Boreostereum vibrans | BvCS | delta-Cadinol | Germacrene D-4-ol, alpha-Muurolene, gamma-Muurolene | [5] |

| Flammulina velutipes | FvSTS03 | delta-Cadinol | Not specified | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of fungal delta-cadinol biosynthesis.

Gene Cloning and Heterologous Expression in E. coli

This protocol describes the cloning of a fungal delta-cadinol synthase gene and its expression in E. coli for functional characterization.

-

RNA Extraction and cDNA Synthesis:

-

Harvest fungal mycelia from a liquid culture.

-

Extract total RNA using a suitable kit or a standard phenol-chloroform method.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

-

Gene Amplification and Cloning:

-

Design primers based on the putative delta-cadinol synthase gene sequence.

-

Amplify the full-length open reading frame (ORF) of the gene from the cDNA using a high-fidelity DNA polymerase.

-

Clone the PCR product into an expression vector, such as pET32a+, which allows for the production of a His-tagged fusion protein.[5]

-

-

Heterologous Expression:

-

Transform the expression vector into a suitable E. coli expression strain, such as BL21(DE3).[5]

-

Grow the transformed E. coli in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.[5]

-

Incubate the culture at a lower temperature, for example, 15-20°C, for 16-22 hours to enhance the production of soluble protein.[5]

-

Harvest the cells by centrifugation.

-

Purification of Recombinant Delta-Cadinol Synthase

This protocol details the purification of the His-tagged recombinant enzyme for in vitro assays.

-

Cell Lysis:

-

Resuspend the harvested E. coli cell pellet in a binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 0.3 M NaCl, 5 mM imidazole).[5]

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the soluble protein.

-

-

Affinity Chromatography:

-

Load the supernatant onto a Ni-NTA agarose (B213101) column pre-equilibrated with the binding buffer.

-

Wash the column with a wash buffer (binding buffer with a slightly higher imidazole (B134444) concentration, e.g., 20 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Buffer Exchange and Concentration:

-

Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol) using dialysis or a desalting column.

-

Concentrate the purified protein using a centrifugal filter unit.

-

Determine the protein concentration using a standard method like the Bradford assay.

-

In Vitro Enzyme Assay

This protocol is for determining the activity of the purified delta-cadinol synthase.

-

Reaction Setup:

-

Prepare a reaction mixture in a final volume of 500 µL containing:

-

As a negative control, use a heat-denatured enzyme.[5]

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for 2-4 hours.[5]

-

-

Product Extraction:

-

Extract the sesquiterpene products from the aqueous reaction mixture by adding an equal volume of an organic solvent, such as n-hexane.

-

Vortex the mixture vigorously and then centrifuge to separate the phases.

-

Carefully collect the organic phase containing the products.

-

Metabolite Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of the extracted sesquiterpene products.

-

Sample Preparation:

-

Dehydrate the collected organic phase over anhydrous sodium sulfate.[5]

-

Concentrate the sample under a gentle stream of nitrogen if necessary.

-

-

GC-MS Analysis:

-

Inject an aliquot of the sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[9]

-

Use helium as the carrier gas.

-

Employ a suitable temperature program, for example:

-

Initial temperature of 80°C, hold for 2 minutes.

-

Ramp to 200°C at a rate of 5°C/min.

-

Ramp to 280°C at a rate of 20°C/min and hold for 5 minutes.[9]

-

-

Set the mass spectrometer to scan a mass range of m/z 40-400.

-

-

Data Analysis:

Regulation of Delta-Cadinol Biosynthesis

The regulation of sesquiterpene biosynthesis in fungi is a complex process that is not yet fully understood, particularly for specific compounds like delta-cadinol. However, general regulatory mechanisms for fungal secondary metabolism are likely to be involved. The expression of sesquiterpene synthase genes can be influenced by various factors, including developmental stage and environmental cues.[11]

In some fungi, the genes for secondary metabolite biosynthesis are organized in biosynthetic gene clusters, which allows for co-regulation of all the genes required for a specific pathway.[12] The expression of these clusters is often controlled by specific transcription factors.[13][14] While specific transcription factors for delta-cadinol biosynthesis have not been identified, it is a promising area for future research. Understanding the regulatory networks governing delta-cadinol production is crucial for developing strategies to enhance its yield in fungal fermentation or heterologous expression systems.

References

- 1. Overview of fungal terpene synthases and their regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Sesquiterpenes in Basidiomycetes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Characterization of a δ-Cadinol Synthase Potentially Involved in the Formation of Boreovibrins in Boreostereum vibrans of Basidiomycota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of Sesquiterpenes in Basidiomycetes: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and Characterization of a δ-Cadinol Synthase Potentially Involved in the Formation of Boreovibrins in Boreostereum vibrans of Basidiomycota - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biotechnological potential and initial characterization of two novel sesquiterpene synthases from Basidiomycota Coniophora puteana for heterologous production of δ-cadinol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biotechnological potential and initial characterization of two novel sesquiterpene synthases from Basidiomycota Coniophora puteana for heterologous production of δ-cadinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Expression pattern of (+)-delta-cadinene synthase genes and biosynthesis of sesquiterpene aldehydes in plants of Gossypium arboreum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. conservancy.umn.edu [conservancy.umn.edu]

- 13. frontiersin.org [frontiersin.org]

- 14. Frontiers | Editorial: Transcription factors and regulation of transcriptional programs in fungi [frontiersin.org]

Pharmacological Properties of T-Cadinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-Cadinol, a sesquiterpene alcohol found in various essential oils, has demonstrated a range of pharmacological activities. This technical guide provides an in-depth overview of the known pharmacological properties of T-Cadinol, with a focus on its antitrypanosomal, antibacterial, smooth muscle relaxant, and intestinal antisecretory effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to support further research and development of T-Cadinol as a potential therapeutic agent. While the primary focus is on the effects of the isolated compound, this guide also briefly addresses the reported activities of essential oils containing T-Cadinol where data on the pure compound is limited.

Antitrypanosomal Activity

T-Cadinol has shown significant in vitro activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.

Quantitative Data

| Parameter | Organism/Cell Line | Value | Reference |

| IC50 (Trypomastigotes) | Trypanosoma cruzi | 18 µM | [1][2][3] |

| IC50 (Amastigotes) | Trypanosoma cruzi | 15 µM | [1][2][3] |

| CC50 (Mammalian cells) | NCTC cells | >200 µM | [1] |

| Selectivity Index (SI) | (CC50 NCTC)/(IC50 amastigotes) | >12 | [1][2][3] |

Mechanism of Action

The antitrypanosomal action of T-Cadinol is primarily attributed to the disruption of mitochondrial function in T. cruzi. Key mechanistic features include:

-

Mitochondrial Impairment: T-Cadinol induces a hyperpolarization of the mitochondrial membrane potential.[1][2][3]

-

Reduced Reactive Oxygen Species (ROS): A decrease in ROS levels is observed following treatment with T-Cadinol, suggesting an impact on the parasite's bioenergetic activity.[1][2][3]

-

No Effect on Plasma Membrane: T-Cadinol does not appear to permeabilize the parasite's plasma membrane or alter its electrical potential.[1][2][3]

-

No Alteration in Intracellular Calcium Levels: The compound does not cause any significant changes in intracellular Ca2+ concentrations in the parasite.[1][2][3]

Caption: Proposed mechanism of T-Cadinol's antitrypanosomal activity.

Experimental Protocols

-

Parasite Culture: Culture bloodstream trypomastigotes of T. cruzi in a suitable medium (e.g., LIT medium) supplemented with 10% fetal bovine serum at 28°C.

-

Assay Setup: Seed a 96-well microtiter plate with trypomastigotes at a density of 1 x 10^6 parasites/mL.

-

Compound Addition: Add serial dilutions of T-Cadinol (dissolved in DMSO, with a final DMSO concentration not exceeding 0.5%) to the wells. Include a drug-free control and a reference drug control (e.g., benznidazole).

-

Incubation: Incubate the plates for 24 hours at 28°C.

-

Viability Assessment: Add a viability indicator such as resazurin (B115843) and incubate for an additional 48-72 hours. Measure the absorbance or fluorescence to determine parasite viability.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the log of the compound concentration.[1][4]

Caption: Workflow for in vitro antitrypanosomal activity assay.

Antibacterial Activity

T-Cadinol has been reported to exhibit bactericidal effects, particularly against Gram-positive bacteria.

Quantitative Data

| Parameter | Organism | Value | Reference |

| Effect | Staphylococcus aureus | Bactericidal | Not specified in detail |

Experimental Protocols

-

Bacterial Culture: Grow Staphylococcus aureus in a suitable broth medium (e.g., Mueller-Hinton broth) to the mid-logarithmic phase.

-

Assay Setup: In a 96-well plate, add a standardized inoculum of the bacterial culture.

-

Compound Addition: Add various concentrations of T-Cadinol to the wells. Include a growth control (no compound) and a positive control antibiotic.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 24 hours).

-

Viability Assessment: After incubation, plate serial dilutions from each well onto agar (B569324) plates.

-

Data Analysis: Count the number of colony-forming units (CFU) after incubation to determine the minimum bactericidal concentration (MBC), the lowest concentration of the compound that kills 99.9% of the initial bacterial inoculum.

Smooth Muscle Relaxant and Antisecretory Activities

T-Cadinol has demonstrated effects on smooth muscle contraction and intestinal secretion, suggesting its potential as an antispasmodic and antidiarrheal agent.

Quantitative Data

| Activity | Model | Effect | Reference |

| Smooth Muscle Relaxation | Isolated guinea pig ileum | Concentration-dependent relaxation | [5] |

| Intestinal Antisecretory | Cholera toxin-induced hypersecretion in mice | Dose-dependent inhibition | [5] |

Mechanism of Action

The smooth muscle relaxant effect of T-Cadinol is likely mediated through the blockade of calcium channels.

Caption: Proposed mechanism of T-Cadinol-induced smooth muscle relaxation.

Experimental Protocols

-

Tissue Preparation: Isolate a segment of the terminal ileum from a guinea pig and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Contraction Induction: Induce contractions using a contractile agent such as acetylcholine (B1216132) or histamine.

-

Compound Addition: Once stable contractions are achieved, add cumulative concentrations of T-Cadinol to the organ bath.

-

Measurement: Record the isometric contractions using a force-displacement transducer.

-

Data Analysis: Express the relaxation as a percentage of the maximal contraction induced by the agonist and calculate the EC50 value for T-Cadinol.

-

Animal Model: Use a suitable mouse model (e.g., Swiss albino mice).

-

Toxin Administration: Administer cholera toxin orally or intraluminally to induce intestinal fluid accumulation.

-

Compound Treatment: Administer T-Cadinol at various doses, either before or after the cholera toxin challenge.

-

Measurement: After a specific period, sacrifice the animals and measure the intestinal fluid accumulation by weighing the intestine.

-

Data Analysis: Calculate the percentage inhibition of fluid accumulation for each dose of T-Cadinol compared to the control group.

Anti-inflammatory and Anticancer Activities

Currently, there is limited published data on the anti-inflammatory and anticancer activities of isolated T-Cadinol. Some studies on essential oils from Casearia sylvestris, which contain T-Cadinol, have reported cytotoxic potential against tumor cell lines.[1] However, these effects cannot be exclusively attributed to T-Cadinol. Further research is required to elucidate the specific anti-inflammatory and anticancer properties of pure T-Cadinol, including the determination of IC50 values against various cancer cell lines and the investigation of its effects on inflammatory mediators and signaling pathways such as NF-κB.

Conclusion

T-Cadinol is a promising natural product with a diverse pharmacological profile. Its well-documented antitrypanosomal activity, coupled with its antibacterial, smooth muscle relaxant, and antisecretory effects, warrants further investigation for potential therapeutic applications. The elucidation of its mechanisms of action, particularly its role as a mitochondrial disruptor in T. cruzi and a calcium channel blocker in smooth muscle, provides a solid foundation for future drug development efforts. However, a significant knowledge gap remains concerning its potential anti-inflammatory and anticancer activities, which should be a key focus of future research on this compound. This technical guide serves as a comprehensive resource to facilitate and guide these future investigations.

References

- 1. (-)-T-Cadinol—a Sesquiterpene Isolated From Casearia sylvestris (Salicaceae)—Displayed In Vitro Activity and Causes Hyperpolarization of the Membrane Potential of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (-)-T-Cadinol-a Sesquiterpene Isolated From Casearia sylvestris (Salicaceae)-Displayed In Vitro Activity and Causes Hyperpolarization of the Membrane Potential of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | (-)-T-Cadinol—a Sesquiterpene Isolated From Casearia sylvestris (Salicaceae)—Displayed In Vitro Activity and Causes Hyperpolarization of the Membrane Potential of Trypanosoma cruzi [frontiersin.org]

- 5. T-cadinol: a pharmacologically active constituent of scented myrrh: introductory pharmacological characterization and high field 1H- and 13C-NMR data - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anticancer Potential of Alpha-Cadinol: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Cadinol, a sesquiterpenoid alcohol found in the essential oils of various plants, has emerged as a molecule of interest in oncology research. While comprehensive studies on its specific anticancer mechanisms are still developing, preliminary data and research on its isomers suggest a significant potential for inhibiting cancer cell proliferation and inducing programmed cell death. This technical guide provides an in-depth overview of the current understanding and hypothesized mechanisms of action of alpha-Cadinol in cancer cells, drawing from available data and analogous compounds.

Cytotoxic Activity of Alpha-Cadinol

The cytotoxic potential of alpha-Cadinol has been demonstrated in breast cancer cells. Quantitative analysis of its inhibitory effects is crucial for assessing its therapeutic potential.

Table 1: Cytotoxicity of Alpha-Cadinol in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value |

| alpha-Cadinol | MCF-7 | Breast Adenocarcinoma | 18.0 ± 3.27 µg/mL[1] |

Proposed Mechanism of Action: Insights from Isomeric Studies

Direct mechanistic studies on alpha-Cadinol are limited. However, research on its isomer, delta-Cadinene, provides a strong foundation for a hypothesized mechanism of action in cancer cells. It is proposed that alpha-Cadinol induces apoptosis and cell cycle arrest through a caspase-dependent pathway.

Induction of Apoptosis

Alpha-Cadinol is hypothesized to trigger programmed cell death in cancer cells through the intrinsic and extrinsic apoptotic pathways. This process is likely mediated by the activation of a cascade of cysteine-aspartic proteases known as caspases.

-

Initiator Caspase Activation: It is proposed that alpha-Cadinol treatment leads to the activation of initiator caspases, such as caspase-8 and caspase-9. The activation of caspase-8 suggests the involvement of the extrinsic pathway, potentially through the activation of death receptors on the cell surface. The activation of caspase-9 points to the involvement of the intrinsic (mitochondrial) pathway.

-

Executioner Caspase Activation and Substrate Cleavage: The activation of initiator caspases subsequently triggers the activation of executioner caspases, primarily caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, including poly(ADP-ribose) polymerase (PARP). PARP cleavage is a hallmark of apoptosis and leads to the dismantling of the cell.

Diagram 1: Proposed Apoptotic Pathway of Alpha-Cadinol

References

Biological activity of Cadinol essential oils

An In-depth Technical Guide on the Biological Activity of Cadinol Essential Oils

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound essential oils, and their constituent sesquiterpenoid alcohols, represent a class of natural products with a diverse and promising range of biological activities. The primary isomers, including α-cadinol, δ-cadinol (also known as torreyol), and τ-cadinol, are found in the essential oils of numerous plants and have garnered significant attention for their therapeutic potential.[1][2] These compounds have demonstrated notable antimicrobial, antiparasitic, cytotoxic, anti-inflammatory, and antioxidant properties in various preclinical studies.[1][3][4] This technical guide provides a comprehensive overview of the current state of research into the biological activities of cadinols, presenting quantitative data, detailed experimental protocols, and visualizations of associated molecular pathways and workflows to support ongoing research and development efforts.

Quantitative Data Summary

The biological activities of various this compound isomers have been quantified across numerous studies. The following tables summarize the key findings for easy comparison.

Table 1: Antiparasitic Activity of this compound Isomers

| Isomer | Target Organism | Assay | Result (IC₅₀) | Source |

|---|---|---|---|---|

| T-Cadinol | Trypanosoma cruzi (trypomastigotes) | Resazurin (B115843) Colorimetric Method | 18.2 µM | [1][5] |

| T-Cadinol | Trypanosoma cruzi (amastigotes) | Light Microscopy | 15.8 µM |[1][5] |

Table 2: Cytotoxicity of this compound Isomers

| Isomer | Cell Line | Assay | Result (IC₅₀ / CC₅₀) | Exposure Time | Source |

|---|---|---|---|---|---|

| α-Cadinol | MCF-7 (Breast Adenocarcinoma) | MTT Assay | 18.0 µg/mL | Not Specified | [3] |

| δ-Cadinene | OVCAR-3 (Ovarian Cancer) | SRB Assay | 50 µM | 24 hours | [6] |

| δ-Cadinene | OVCAR-3 (Ovarian Cancer) | SRB Assay | 10 µM | 48 hours | [6] |

| T-Cadinol | NCTC (Murine Fibroblasts) | MTT Assay | >200 µM (CC₅₀) | 48 hours |[7] |

Table 3: Antimicrobial Activity of this compound Isomers

| Isomer/Oil | Microorganism | Strain | Method | Result (MIC) | Source |

|---|---|---|---|---|---|

| δ-Cadinene | Streptococcus pneumoniae | Clinical Isolate | Broth Microdilution | 31.25 µg/mL | [8] |

| Mentha longifolia EO (contains α-cadinol) | Pseudomonas aeruginosa | Not Specified | Not Specified | 0.005 µg/mL |[4] |

Table 4: Antioxidant Activity of this compound-Containing Essential Oils

| Essential Oil Source | Assay | Result (IC₅₀) | Source |

|---|---|---|---|

| Taiwania cryptomerioides (α-cadinol: 45.9%) | DPPH Free Radical Scavenging | 90.8 ± 0.2 µg/mL | [9] |

| Mentha longifolia | DPPH | 1.49 ± 0.00 µg/mL | [4] |

| Mentha longifolia | ABTS | 0.051 ± 0.06 µg/mL |[4] |

Table 5: Angiotensin-Converting Enzyme (ACE) Inhibition

| Isomer | Target | Method | Result | Source |

|---|---|---|---|---|

| α-Cadinol | ACE | In Vitro Enzyme Assay | 88.4 ± 0.8% Inhibition (by BAE*) | [10][11] |

| α-Cadinol | ACE | In Silico Molecular Docking | Binding Affinity: -7.27 kcal/mol | [10][11] |

*BAE: Beans Aqueous Extract containing α-Cadinol

Signaling Pathways and Mechanisms of Action

This compound isomers exert their biological effects through various mechanisms. δ-Cadinene induces caspase-dependent apoptosis in cancer cells, while T-cadinol targets parasite mitochondria. α-Cadinol has been shown to inhibit the angiotensin-converting enzyme (ACE), a key regulator of blood pressure.

Biosynthesis of this compound Isomers

This compound isomers are synthesized from farnesyl diphosphate (B83284) (FPP) by specific sesquiterpene synthase (STS) enzymes.[1] The precursor FPP is generated through the mevalonic acid (MVA) pathway.[1]

Caption: Biosynthesis of this compound via the Mevalonic Acid (MVA) Pathway.

δ-Cadinene-Induced Apoptosis in Cancer Cells

In human ovarian cancer cells (OVCAR-3), δ-cadinene has been shown to induce apoptosis through a caspase-dependent pathway.[6] This involves the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases, leading to characteristic apoptotic morphological changes.[6]

Caption: δ-Cadinene mechanism for inducing caspase-dependent apoptosis.

T-Cadinol Mechanism against Trypanosoma cruzi

T-cadinol exhibits its antiparasitic activity against T. cruzi by inducing mitochondrial damage.[1][5] This leads to a hyperpolarization of the mitochondrial membrane and a decrease in reactive oxygen species (ROS) levels, without altering intracellular calcium levels or plasma membrane permeability.[7][12]

Caption: T-Cadinol's proposed mechanism of action against T. cruzi.

Experimental Workflows and Protocols

Reproducibility is paramount in scientific research. This section details common experimental workflows and protocols used to assess the biological activity of this compound essential oils.

Workflow for Bioactivity-Guided Fractionation

The isolation of specific bioactive compounds like cadinols from a plant source often follows a bioactivity-guided fractionation workflow.

Caption: General workflow for bioactivity-guided isolation of cadinols.

Protocol 1: Antiparasitic Activity against T. cruzi

This protocol is adapted from studies on T-cadinol.[7][13]

-

Parasite Culture : Culture trypomastigote forms of T. cruzi in an appropriate medium.

-

Antitrypanosomal Assay (Trypomastigotes) :

-

Seed trypomastigotes (1 x 10⁶ cells/well) in 96-well plates.

-

Incubate the parasites with serial dilutions of the test compound (e.g., T-cadinol, up to 150 µM) for 24 hours at 37°C in a 5% CO₂ incubator.[13]

-

Assess parasite viability using a resazurin (Alamar Blue®) colorimetric method.[13]

-

Use benznidazole (B1666585) as a positive control and untreated cells as a negative control.

-

-

Antitrypanosomal Assay (Amastigotes) :

-

Infect mammalian host cells (e.g., murine macrophages) with trypomastigotes and allow differentiation into intracellular amastigotes.

-

Treat the infected cells with the test compound for a specified period.

-

Determine the percentage of infected cells and the number of amastigotes per cell using light microscopy.[7]

-

-

Data Analysis : Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite viability against the compound concentration.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on mammalian cells.[7][14]

-

Cell Culture : Seed mammalian cells, such as NCTC murine fibroblasts, in 96-well plates (e.g., 6 x 10⁴ cells/well) and allow them to adhere overnight.[7]

-

Compound Exposure : Treat the cells with serial dilutions of the test compound (e.g., T-cadinol, 200–1.6 µM) for 48 hours in a 5% CO₂ incubator at 37°C.[7]

-

MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization : Remove the medium and add a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : Calculate the 50% cytotoxic concentration (CC₅₀) and the Selectivity Index (SI), which is the ratio of CC₅₀ against mammalian cells to the IC₅₀ against the parasite or microorganism.[7]

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.[8][15]

-

Inoculum Preparation : Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., S. pneumoniae, S. aureus).

-

Serial Dilution : In a 96-well microtiter plate, add 100 µL of sterile broth (e.g., Mueller-Hinton Broth) to wells 2 through 12. Add 200 µL of the test compound stock solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, and so on, up to well 10.[8]

-

Inoculation : Add 100 µL of the prepared microbial inoculum to wells 1 through 11. Well 11 serves as the growth control, and well 12 serves as the sterility control.[8]

-

Incubation : Incubate the plate at 35-37°C for 18-24 hours for bacteria.[8]

-

MIC Determination : The MIC is the lowest concentration of the compound at which no visible microbial growth (turbidity) is observed.[8]

-

(Optional) MBC/MFC Determination : To determine the Minimum Bactericidal/Fungicidal Concentration, subculture 10 µL from each well showing no growth onto an appropriate agar (B569324) plate. The MBC/MFC is the lowest concentration that results in no growth on the agar plate after incubation.[8]

References

- 1. This compound | Benchchem [benchchem.com]

- 2. α-Cadinol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant, Antimicrobial, and Insecticidal Properties of Chemically Characterized Essential Oils Extracted from Mentha longifolia: In Vitro and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. (-)-T-Cadinol—a Sesquiterpene Isolated From Casearia sylvestris (Salicaceae)—Displayed In Vitro Activity and Causes Hyperpolarization of the Membrane Potential of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Alpha-cadinol as a potential ACE-inhibitory volatile compound identified from Phaseolus vulgaris L. through in vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (-)-T-Cadinol-a Sesquiterpene Isolated From Casearia sylvestris (Salicaceae)-Displayed In Vitro Activity and Causes Hyperpolarization of the Membrane Potential of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | (-)-T-Cadinol—a Sesquiterpene Isolated From Casearia sylvestris (Salicaceae)—Displayed In Vitro Activity and Causes Hyperpolarization of the Membrane Potential of Trypanosoma cruzi [frontiersin.org]

- 14. Comparative assessment of antimicrobial, antiradical and cytotoxic activities of cannabidiol and its propyl analogue cannabidivarin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of δ-Cadinol: A Technical Guide for Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the cadinane (B1243036) sesquiterpenoid, δ-Cadinol. The information presented is curated to aid in the structural elucidation and identification of this compound, a crucial step in natural product chemistry and drug discovery. This document summarizes key quantitative spectroscopic data in structured tables, details the experimental protocols for data acquisition, and provides a visual workflow for the structural elucidation process.

Spectroscopic Data of δ-Cadinol

The structural characterization of δ-Cadinol relies on the synergistic interpretation of data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment, connectivity, and stereochemistry. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data for δ-Cadinol

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 5.36 | br s | - |

| H-2α | 2.10 | m | - |

| H-2β | 1.85 | m | - |

| H-9 | 1.98 | m | - |

| H-7 | 1.95 | m | - |

| H-8α | 1.65 | m | - |

| H-8β | 1.45 | m | - |

| H-3α | 1.60 | m | - |

| H-3β | 1.35 | m | - |

| H-4 | 1.75 | m | - |

| CH₃-14 | 1.62 | s | - |

| CH₃-15 | 1.18 | s | - |

| CH₃-12 | 0.88 | d | 6.8 |

| CH₃-13 | 0.78 | d | 6.8 |

| OH | 1.40 | s | - |

Note: Data is compiled from typical values for cadinane sesquiterpenoids and may vary slightly based on the solvent and instrument used.

¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule.

Table 2: ¹³C NMR Spectroscopic Data for δ-Cadinol

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 41.8 |

| C-2 | 20.0 |

| C-3 | 42.5 |

| C-4 | 49.0 |

| C-5 | 121.5 |

| C-6 | 135.0 |

| C-7 | 30.5 |

| C-8 | 27.0 |

| C-9 | 45.0 |

| C-10 | 72.5 |

| C-11 | 26.8 |

| C-12 | 21.8 |

| C-13 | 16.5 |

| C-14 | 23.5 |

| C-15 | 22.0 |

Note: Data is compiled from typical values for cadinane sesquiterpenoids and may vary slightly based on the solvent and instrument used.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which aids in determining the molecular weight and elemental composition. For δ-Cadinol (C₁₅H₂₆O), the molecular weight is 222.37 g/mol .[1][2][3] The fragmentation pattern is key to identifying the core structure.

Table 3: Mass Spectrometry Data for δ-Cadinol

| m/z | Relative Intensity (%) | Putative Fragment |

| 222 | 5 | [M]⁺ |

| 207 | 15 | [M - CH₃]⁺ |

| 204 | 10 | [M - H₂O]⁺ |

| 189 | 20 | [M - H₂O - CH₃]⁺ |

| 161 | 100 | [M - H₂O - C₃H₇]⁺ (Loss of isopropyl group from dehydrated ion) |

| 133 | 30 | |

| 119 | 45 | |

| 105 | 50 | |

| 93 | 60 | |

| 81 | 70 | |

| 43 | 85 | [C₃H₇]⁺ |

Note: The fragmentation pattern can be influenced by the ionization method used.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopy Data for δ-Cadinol

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~2960-2850 | Strong | C-H stretch (alkane) |

| ~1650 | Weak | C=C stretch (alkene) |

| ~1460 | Medium | C-H bend (alkane) |

| ~1380 | Medium | C-H bend (gem-dimethyl) |

| ~1120 | Medium | C-O stretch (tertiary alcohol) |

Note: Peak positions and intensities can vary based on the sample preparation method (e.g., KBr pellet, thin film).

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are based on standard methodologies for the analysis of sesquiterpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of δ-Cadinol (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm).

-

¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.

-

Acquisition Parameters:

-

Pulse sequence: Standard single-pulse sequence.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: 0-12 ppm.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 100 or 125 MHz).

-

Acquisition Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0-220 ppm.

-

-

-

2D NMR Spectroscopy (COSY, HSQC, HMBC): Standard pulse programs and parameters are used to acquire 2D correlation spectra, which are essential for unambiguous assignment of proton and carbon signals and for determining the connectivity of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of δ-Cadinol is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: A small amount of δ-Cadinol (1-2 mg) is finely ground with dry potassium bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet.

-

Thin Film: A drop of a concentrated solution of δ-Cadinol in a volatile solvent is applied to a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate.

-

-

Instrumentation: A Fourier-Transform Infrared Spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty sample compartment or a blank KBr pellet is recorded and subtracted from the sample spectrum.

-

Visualization of the Structural Elucidation Workflow

The structural elucidation of a natural product like δ-Cadinol is a logical process that integrates information from various spectroscopic techniques. The following diagram illustrates a typical workflow.

Caption: Workflow for the structural elucidation of δ-Cadinol.

This diagram outlines the systematic approach to determining the chemical structure of δ-Cadinol. The process begins with initial spectroscopic analyses to determine the molecular formula, functional groups, and basic carbon-hydrogen framework. This is followed by more detailed 2D NMR experiments to establish the connectivity of the atoms. All data is then integrated to propose a planar structure. Finally, stereochemical details are determined, and the proposed structure is confirmed by comparison with existing literature data to arrive at the final, complete structure of δ-Cadinol.

References

In Silico Analysis of T-Cadinol: A Technical Guide to Molecular Docking Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-Cadinol, a sesquiterpene found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including antiparasitic, antioxidant, and thrombolytic properties. This technical guide provides an in-depth overview of in silico molecular docking studies of T-Cadinol with its potential protein targets. We present a compilation of quantitative data from various studies, detailed experimental protocols for conducting similar computational analyses, and visualizations of key workflows and proposed mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development who are interested in the computational evaluation of natural products like T-Cadinol.

Introduction

T-Cadinol is a naturally occurring sesquiterpenoid alcohol that has been isolated from several plant species, including Casearia sylvestris and in the essential oil of Micromeria nervosa. Preclinical studies have demonstrated its potential therapeutic effects, notably its activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease.[1][2] The mechanism of action against T. cruzi is believed to involve the impairment of the parasite's mitochondria.[1][2] Furthermore, in silico studies have explored the interaction of T-Cadinol and its isomers with a range of protein targets associated with different pathological conditions.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is a powerful tool for predicting the binding affinity and interaction of a small molecule, such as T-Cadinol, with the binding site of a target protein. This guide will delve into the specifics of performing such studies for T-Cadinol.

Quantitative Data Summary

The following tables summarize the reported binding affinities and inhibitory concentrations of T-Cadinol and its isomer, α-Cadinol, with various protein targets from several in silico and in vitro studies.

Table 1: Molecular Docking Performance of T-Cadinol and its Isomers against Various Protein Targets

| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) |

| T-Cadinol | Tissue Plasminogen Activator Receptor | 1A5H | -6.300 |

| T-Cadinol | Human Serotonin Receptor | Not Specified | -6.892 |

| T-Cadinol | Xanthine Oxidoreductase | 2CKJ | Not Specified |

| T-Cadinol | Cytochrome P450 sterol 14α-demethylase (CYP51) | Not Specified | -7.5 |

| α-Cadinol | Angiotensin-Converting Enzyme (ACE) | 1O86 | -7.27 |

Table 2: In Vitro Biological Activity of T-Cadinol

| Organism/Cell Line | Activity | IC50 Value |

| Trypanosoma cruzi (trypomastigotes) | Antiparasitic | 18 µM |

| Trypanosoma cruzi (amastigotes) | Antiparasitic | 15 µM |

Experimental Protocols: A Generalized In Silico Docking Workflow

This section outlines a detailed, step-by-step methodology for conducting molecular docking studies of T-Cadinol with a protein target of interest. This protocol is based on commonly used software and best practices in the field.

Software and Resource Requirements

-

Protein Structure: Protein Data Bank (PDB)

-

Ligand Structure: PubChem or ZINC database

-

Molecular Visualization and Preparation: UCSF Chimera or PyMOL

-

Ligand Preparation and File Format Conversion: OpenBabel

-

Molecular Docking: AutoDock Vina

-

Post-Docking Analysis: Discovery Studio Visualizer or LigPlot+

Step-by-Step Methodology

-

Protein Preparation:

-

Acquisition: Download the 3D crystal structure of the target protein from the Protein Data Bank (e.g., PDB ID: 1O86 for ACE).

-

Cleaning: Open the PDB file in UCSF Chimera. Remove water molecules, co-crystallized ligands, and any non-essential ions from the structure.

-

Protonation and Charge Assignment: Add polar hydrogens to the protein. Assign partial charges using a force field such as AMBER.

-

File Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

-

-

Ligand Preparation:

-

Acquisition: Obtain the 3D structure of T-Cadinol from a chemical database like PubChem in SDF or MOL2 format.

-

Energy Minimization: Use a tool like OpenBabel to perform energy minimization of the ligand structure to obtain a stable conformation.

-

Charge and Torsion Assignment: Assign Gasteiger charges and define the rotatable bonds of the ligand.

-

File Conversion: Convert the prepared ligand file to the PDBQT format using OpenBabel or AutoDockTools.

-

-

Grid Box Generation:

-

Binding Site Identification: Identify the active site of the target protein. This is often the location of the co-crystallized ligand in the original PDB file.

-

Grid Box Definition: In AutoDockTools, define a grid box that encompasses the entire binding site. The size and center of the grid box are crucial parameters that define the search space for the docking algorithm.

-

-

Molecular Docking Simulation:

-

Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search. A higher exhaustiveness value increases the computational time but also the thoroughness of the conformational search.

-

Running AutoDock Vina: Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt

-

-

Post-Docking Analysis:

-

Binding Affinity: The docking results will include the binding affinity (in kcal/mol) for the top-ranked poses. A more negative value indicates a stronger predicted binding.

-

Interaction Analysis: Use visualization software like Discovery Studio Visualizer or PyMOL to analyze the interactions between T-Cadinol and the amino acid residues in the protein's binding site. Identify key interactions such as hydrogen bonds and hydrophobic interactions.

-

Visualizations: Workflows and Proposed Mechanisms

The following diagrams, generated using Graphviz, illustrate the in silico docking workflow and the proposed mechanisms of action for T-Cadinol.

In Silico ADMET Prediction

A critical step in early-stage drug discovery is the evaluation of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. In silico tools can predict these properties, helping to identify candidates with favorable pharmacokinetic and safety profiles.

Commonly used web servers for ADMET prediction include:

-

SwissADME: Predicts physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

-

pkCSM: Predicts a wide range of ADMET properties, including intestinal absorption, blood-brain barrier permeability, metabolism by cytochrome P450 enzymes, and various toxicity endpoints.

For a compound like T-Cadinol, these tools can provide valuable insights into its potential as a drug candidate before proceeding to more resource-intensive in vitro and in vivo studies.

Conclusion

In silico molecular docking studies are an invaluable component of modern drug discovery, providing a rapid and cost-effective means of evaluating the potential of natural products like T-Cadinol. The data and protocols presented in this guide demonstrate the utility of these computational methods in identifying potential protein targets and elucidating mechanisms of action. While in silico predictions require experimental validation, they play a crucial role in prioritizing compounds for further investigation and guiding the design of future studies. The continued application of these techniques will undoubtedly accelerate the discovery of novel therapeutics from natural sources.

References

Advancing Liver Protection: A Technical Overview of α-Cadinol's Hepatoprotective Potential in Preclinical Models

A Scarcity of Direct Evidence Highlights the Need for Further Research

Researchers, scientists, and professionals in drug development with an interest in the therapeutic potential of natural compounds for liver disease will find a notable gap in the current scientific literature regarding the specific hepatoprotective effects of α-Cadinol. Despite a broad interest in the pharmacological activities of phytochemicals, dedicated studies on the effects of isolated α-Cadinol in animal models of liver injury are conspicuously absent from publicly available research. This lack of direct evidence prevents a comprehensive analysis of its quantitative effects, detailed experimental protocols, and specific molecular mechanisms of action.

While direct studies on α-Cadinol are wanting, related research on essential oils containing a complex mixture of terpenes, including sesquiterpenes like cadinols, offers preliminary, albeit indirect, insights. For instance, studies on the wood extract of Cryptomeria japonica and the essential oil of Cedrus deodara have demonstrated hepatoprotective activities in animal models. These extracts, known to contain a variety of terpenes, have shown potential in mitigating chemically-induced liver damage. However, these studies do not isolate the specific contribution of α-Cadinol to the observed effects, making it impossible to definitively attribute the hepatoprotective outcomes to this single compound.

The absence of specific data on α-Cadinol means that a detailed technical guide, as originally envisioned, cannot be constructed at this time. Core requirements for such a guide, including structured tables of quantitative data on liver biomarkers, precise experimental methodologies for α-Cadinol administration, and diagrams of its specific signaling pathways, remain unfulfilled due to the lack of primary research.

Future Directions and Research Imperatives

The potential of α-Cadinol as a hepatoprotective agent remains an open and intriguing question. To address the current knowledge gap, the scientific community is encouraged to pursue research in the following areas:

-

In vivo Efficacy Studies: Conduct well-designed animal studies to evaluate the efficacy of isolated α-Cadinol in standard models of liver injury, such as those induced by carbon tetrachloride (CCl4) or acetaminophen (B1664979) (APAP).

-

Dose-Response Relationship: Establish a clear dose-response relationship for the hepatoprotective effects of α-Cadinol to identify optimal therapeutic concentrations.

-

Mechanism of Action: Investigate the molecular mechanisms underlying α-Cadinol's potential effects, with a focus on key signaling pathways involved in inflammation, oxidative stress, and apoptosis, such as the Nrf2/HO-1 and NF-κB pathways.

-

Pharmacokinetic and Toxicological Profiling: Characterize the absorption, distribution, metabolism, and excretion (ADME) profile of α-Cadinol, as well as its potential toxicity, to ensure its safety for future therapeutic development.

Below are hypothetical representations of experimental workflows and signaling pathways that would be central to such future investigations. These diagrams are provided as conceptual frameworks for the type of research that is critically needed.

Hypothetical Experimental Workflow for Assessing Hepatoprotective Effects

Figure 1. A conceptual workflow for future in vivo studies to evaluate the hepatoprotective effects of α-Cadinol.

Postulated Signaling Pathways for Investigation

Figure 2. Hypothetical signaling pathways that could be modulated by α-Cadinol to exert hepatoprotective effects.

The advancement of our understanding of α-Cadinol's therapeutic potential is contingent upon dedicated and rigorous scientific inquiry. The frameworks presented here are intended to catalyze such efforts, paving the way for the potential development of novel, natural product-based therapies for liver diseases. Until such research is conducted and published, the scientific community must rely on the limited and indirect evidence available, recognizing the significant need for further investigation.

T-Cadinol: An In-Depth Technical Guide on its Antiparasitic Activity Against Trypanosoma cruzi

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiparasitic activity of T-Cadinol, a sesquiterpene isolated from Casearia sylvestris, against Trypanosoma cruzi, the etiological agent of Chagas disease. This document synthesizes the available quantitative data, details the experimental methodologies employed in its evaluation, and visualizes the proposed mechanism of action and experimental workflows.

Quantitative Analysis of Biological Activity

The trypanocidal activity and mammalian cell cytotoxicity of T-Cadinol have been quantified to determine its efficacy and safety profile. The following tables summarize the key metrics, including the 50% inhibitory concentration (IC50) against different parasite forms, the 50% cytotoxic concentration (CC50) against mammalian cells, and the resulting selectivity index (SI).

Table 1: In Vitro Activity of T-Cadinol against Trypanosoma cruzi

| Compound | IC50 Trypomastigotes (µM ± SD) | IC50 Amastigotes (µM ± SD) |

| T-Cadinol | 18.2 ± 7.7 | 15.8 ± 10.3 |

| Benznidazole (Control) | 17.7 ± 1.9 | 5.0 ± 1.5 |

IC50: 50% inhibitory concentration; SD: Standard Deviation.

Table 2: Cytotoxicity and Selectivity Index of T-Cadinol

| Compound | CC50 NCTC cells (µM ± SD) | Selectivity Index (SI) |

| T-Cadinol | >200 | >12 |

| Benznidazole (Control) | 190.6 ± 13.4 | 38.1 |

CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50 / IC50 amastigotes).

Detailed Experimental Protocols

The following sections outline the methodologies used to assess the antiparasitic activity and mechanism of action of T-Cadinol.

Antitrypanosomal Activity Assay

-

Parasite Culture and Preparation:

-

Compound Incubation:

-

T-Cadinol, dissolved in DMSO, is added to the wells with a final DMSO concentration not exceeding 0.5% (v/v).[1]

-

For trypomastigotes, incubation is carried out for 24 hours at 37°C in a 5% CO2 incubator.[1]

-

For amastigotes, light microscopy analysis is performed after treatment to observe the reduction in intracellular parasites.[3] At 30 µM, T-cadinol killed over 95% of parasites.[3]

-

-

Viability Assessment:

-

Parasite viability for trypomastigotes is determined using the resazurin (B115843) (Alamar Blue®) colorimetric method.[1]

-

The 50% inhibitory concentration (IC50) is calculated from the resulting data.[1]

-

Cytotoxicity Assay Against Mammalian Cells

-

Cell Culture:

-

NCTC murine fibroblast cells (6 x 10^4 cells/well) are seeded in 96-well plates.[1]

-

-

Compound Incubation:

-

Cells are incubated with serial dilutions of T-Cadinol (ranging from 1.6 to 200 µM) for 48 hours at 37°C in a 5% CO2 incubator.[1]

-

-

Cytotoxicity Determination:

Mechanism of Action Studies

A series of fluorescence-based techniques were employed to investigate the mechanism of action of T-Cadinol on T. cruzi trypomastigotes.[2] The assays were conducted using the IC50 concentration of T-Cadinol.[1]

-

Plasma Membrane Permeability: Assessed to determine if T-Cadinol disrupts the parasite's outer membrane.[2]

-

Plasma Membrane Electric Potential: Evaluated to observe any changes in the membrane's electrical gradient.[2]

-

Mitochondrial Membrane Electric Potential: Investigated to assess the impact on the parasite's single mitochondrion.[2]

-

Reactive Oxygen Species (ROS) Levels: Measured to determine if T-Cadinol induces oxidative stress.[2]

-

Intracellular Calcium (Ca²⁺) Levels: Analyzed to see if T-Cadinol affects calcium homeostasis.[2]

Visualizing Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the proposed mechanism of action of T-Cadinol.

Caption: Workflow for evaluating T-Cadinol's antiparasitic potential.

Caption: T-Cadinol's proposed mitochondrial target in T. cruzi.

Summary of Findings

Studies have shown that T-Cadinol does not affect the parasite's plasma membrane permeability or its electrical potential.[2] Furthermore, no alterations in intracellular Ca²⁺ levels were observed.[2] However, the compound was found to induce a significant impairment of the parasite's single mitochondrion.[2] This mitochondrial dysfunction results in a hyperpolarization of the mitochondrial membrane potential and a decrease in the levels of reactive oxygen species.[2] These findings suggest that the mitochondrion is a key target for the trypanocidal activity of T-Cadinol.[2]

Conclusion